molecular formula C5H7ClN4 B1583913 6-Chloro-N4-methyl-4,5-pyrimidinediamine CAS No. 52602-68-3

6-Chloro-N4-methyl-4,5-pyrimidinediamine

Cat. No. B1583913
Key on ui cas rn: 52602-68-3
M. Wt: 158.59 g/mol
InChI Key: RIYBSFHJIOZYLD-UHFFFAOYSA-N
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Patent
US09346807B2

Procedure details

A 50 mL 3-necked flask fitted with a thermometer was charged with 1,4-dioxane (20 mL) and 4,5-dichloropyrimdine-5-amine (5.00 g, 30.5 mmol). The reaction mixture was then stirred for 30 minutes at room temperature to ensure complete dissolution of the 4,5-dichloropyrimidine-5-amine, after which a solution of methylamine in water (40% by weight, 120 mmol, 9.3 mL) was added over a period of 30 minutes by means of a pressure-equalized dropping funnel. Upon completion of addition, the dropping funnel was replaced with a reflux condenser. The stirred reaction mixture was then heated to 75° C. over a period of 40 minutes, and the progress was monitored by LCMS. The reaction was complete after 16 hours. The resulting mixture was then cooled to 50° C. and poured into 120 mL of ice and water (approximetely 1:1 by volume), which resulted in the rapid precipitation of a solid. The resulting suspension was then for a period of 2 hours. The precipitated solids were collected by vacuum filtration, washed with ice-cold water (20 mL) and dried on the filter to give 4.76 g (98.4% yield) of 6-chloro-N4-methylpyrimidine-4,5-diamine as a light yellow solid. This material was submitted to the next step without further purification. 1H-NMR (400 MHz, DMSO-d6): δ 7.73 (s, 1H), 6.87 (d, 1H), 4.94 (broad s, 2H), 2.86 (d, 3H). MS (EI) for C5H7ClN4: 159 (MH+).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
4,5-dichloropyrimdine-5-amine
Quantity
5 g
Type
reactant
Reaction Step One
Name
4,5-dichloropyrimidine-5-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCOCC1.[Cl:7][CH:8]1[C:13](Cl)([NH2:14])[CH:12]=[N:11][CH:10]=[N:9]1.[CH3:16][NH2:17]>O>[Cl:7][C:8]1[N:9]=[CH:10][N:11]=[C:12]([NH:17][CH3:16])[C:13]=1[NH2:14]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Name
4,5-dichloropyrimdine-5-amine
Quantity
5 g
Type
reactant
Smiles
ClC1N=CN=CC1(N)Cl
Step Two
Name
4,5-dichloropyrimidine-5-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1N=CN=CC1(N)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
9.3 mL
Type
solvent
Smiles
O
Step Four
Name
ice
Quantity
120 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 mL 3-necked flask fitted with a thermometer
ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
the dropping funnel was replaced with a reflux condenser
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then heated to 75° C. over a period of 40 minutes
Duration
40 min
WAIT
Type
WAIT
Details
The reaction was complete after 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
resulted in the rapid precipitation of a solid
WAIT
Type
WAIT
Details
for a period of 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed with ice-cold water (20 mL)
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)NC)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.76 g
YIELD: PERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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